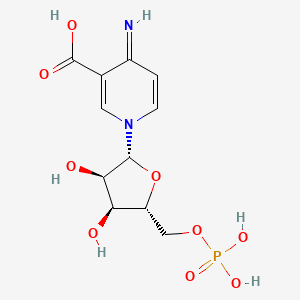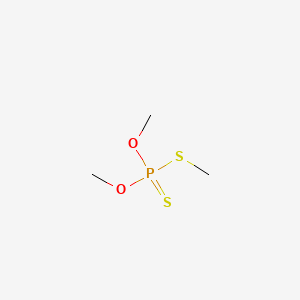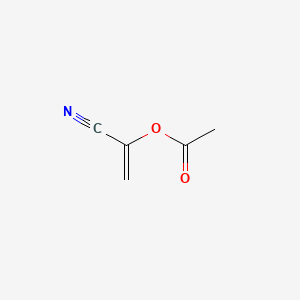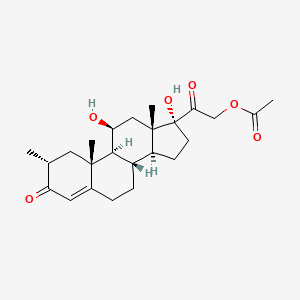
5-Hydroxypyrazin-2-carbonsäure
Übersicht
Beschreibung
5-Hydroxypyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H4N2O3. It is a derivative of pyrazine, characterized by the presence of a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring. This compound is notable for its role as a metabolite of the anti-tuberculosis drug pyrazinamide .
Wissenschaftliche Forschungsanwendungen
5-Hydroxypyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various pyrazine derivatives.
Biology: It is used in studies related to microbial metabolism and enzyme activity.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Safety and Hazards
Wirkmechanismus
The mechanism of action of 5-hydroxypyrazine-2-carboxylic acid is closely related to its role as a metabolite of pyrazinamide. Pyrazinamide is converted to 5-hydroxypyrazine-2-carboxylic acid by the enzyme pyrazinamidase. This metabolite then exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . The inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to the death of the mycobacteria.
Similar Compounds:
Pyrazine-2-carboxylic acid: Lacks the hydroxyl group at the 5-position.
3-Hydroxypyrazine-2-carboxylic acid: Has the hydroxyl group at the 3-position instead of the 5-position.
5-Methylpyrazine-2-carboxylic acid: Contains a methyl group at the 5-position instead of a hydroxyl group.
Uniqueness: 5-Hydroxypyrazine-2-carboxylic acid is unique due to its specific hydroxylation at the 5-position, which imparts distinct chemical and biological properties. This specific substitution pattern is crucial for its role as a metabolite of pyrazinamide and its subsequent biological activity .
Biochemische Analyse
Biochemical Properties
5-Hydroxypyrazine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its parent compound, pyrazinamide. It interacts with various enzymes and proteins, including nicotinamidase/pyrazinamidase, which converts pyrazinamide to 5-Hydroxypyrazine-2-carboxylic acid. This interaction is essential for the drug’s anti-tuberculosis activity. Additionally, 5-Hydroxypyrazine-2-carboxylic acid has been shown to inhibit the enzyme fatty acid synthase I, which is involved in the synthesis of mycolic acids, a key component of the mycobacterial cell wall .
Cellular Effects
5-Hydroxypyrazine-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the stress response and lipid metabolism. In mycobacteria, 5-Hydroxypyrazine-2-carboxylic acid disrupts the membrane potential and interferes with energy production, leading to cell death . Additionally, it has been reported to modulate the activity of cytochrome P450 enzymes, which play a role in drug metabolism and detoxification .
Molecular Mechanism
The molecular mechanism of 5-Hydroxypyrazine-2-carboxylic acid involves its interaction with various biomolecules. It binds to the active site of nicotinamidase/pyrazinamidase, facilitating the conversion of pyrazinamide to its active form. This binding interaction is crucial for the drug’s efficacy against Mycobacterium tuberculosis. Furthermore, 5-Hydroxypyrazine-2-carboxylic acid inhibits fatty acid synthase I by binding to its active site, thereby preventing the synthesis of mycolic acids . This inhibition disrupts the integrity of the mycobacterial cell wall, leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxypyrazine-2-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to 5-Hydroxypyrazine-2-carboxylic acid has been shown to result in sustained inhibition of fatty acid synthase I and disruption of mycobacterial cell wall synthesis . These effects contribute to the compound’s prolonged antimicrobial activity.
Dosage Effects in Animal Models
Studies on the dosage effects of 5-Hydroxypyrazine-2-carboxylic acid in animal models have revealed important insights into its therapeutic potential and toxicity. At lower doses, the compound exhibits potent antimicrobial activity against Mycobacterium tuberculosis, effectively reducing bacterial load . At higher doses, 5-Hydroxypyrazine-2-carboxylic acid can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
5-Hydroxypyrazine-2-carboxylic acid is involved in several metabolic pathways, including the biotransformation of pyrazinamide. The conversion of pyrazinamide to 5-Hydroxypyrazine-2-carboxylic acid is catalyzed by nicotinamidase/pyrazinamidase . Additionally, 5-Hydroxypyrazine-2-carboxylic acid can undergo further metabolism, resulting in the formation of various metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of 5-Hydroxypyrazine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to be actively transported into mycobacterial cells via a proton-coupled transporter . Once inside the cell, 5-Hydroxypyrazine-2-carboxylic acid accumulates in the cytoplasm, where it exerts its antimicrobial effects. The compound’s distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 5-Hydroxypyrazine-2-carboxylic acid is primarily in the cytoplasm of mycobacterial cells. It has been observed to accumulate in the cytoplasmic compartment, where it interacts with various enzymes and proteins involved in cellular metabolism . The compound’s localization is influenced by its physicochemical properties, including its ability to diffuse across cellular membranes and its affinity for specific intracellular targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Hydroxypyrazine-2-carboxylic acid can be synthesized through various methods. One common approach involves the biotransformation of pyrazine-2-carboxylic acid using microbial catalysts such as Delftia acidovorans . This process involves the regiospecific hydroxylation of pyrazine-2-carboxylic acid, yielding 5-hydroxypyrazine-2-carboxylic acid with a practical product yield of 85-88% .
Industrial Production Methods: While chemical synthesis is possible, it is commercially less attractive due to the tedious separation of the product from the reaction mixture . Therefore, biocatalytic methods are preferred for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxypyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles that can replace the hydroxyl group or the carboxylic acid group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while reduction may produce pyrazine-2-carboxylic acid .
Eigenschaften
IUPAC Name |
6-oxo-1H-pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQFCIHUUCMACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188179 | |
| Record name | 5-Hydroxypyrazinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34604-60-9 | |
| Record name | 5-Hydroxypyrazine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34604-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxypyrazinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxypyrazinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYPYRAZINE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYPYRAZINOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2V0DP3ENP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-hydroxypyrazine-2-carboxylic acid formed in the human body?
A: 5-Hydroxypyrazine-2-carboxylic acid is a metabolite of 2-methylpyrazine (2-MeP), a compound found in coffee. Research indicates that after coffee consumption, approximately 26% of ingested 2-MeP is metabolized into 5-hydroxypyrazine-2-carboxylic acid and excreted in urine. []
Q2: What is the metabolic fate of other alkylpyrazines found in coffee?
A: Similar to 2-MeP, other alkylpyrazines like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine are also extensively metabolized into their corresponding pyrazine carboxylic acids. These metabolites are then excreted in urine. [] For instance, 2,5-dimethylpyrazine is primarily metabolized into 5-methylpyrazine-2-carboxylic acid, with a 91% recovery rate in urine. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Chloro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1194746.png)
![N-[(4-methyl-5-phenyldiazenyl-2-imidazolylidene)amino]aniline](/img/structure/B1194747.png)








